molecular formula C21H22N4OS B10995817 N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

Cat. No.: B10995817
M. Wt: 378.5 g/mol
InChI Key: FJLFWYHFWCKREP-UHFFFAOYSA-N
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Description

N-[3-(1H-13-BENZODIAZOL-2-YL)PROPYL]-3-(1H-PYRROL-1-YL)-3-(THIOPHEN-3-YL)PROPANAMIDE is a complex organic compound that features a benzodiazole, pyrrole, and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-13-BENZODIAZOL-2-YL)PROPYL]-3-(1H-PYRROL-1-YL)-3-(THIOPHEN-3-YL)PROPANAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-13-BENZODIAZOL-2-YL)PROPYL]-3-(1H-PYRROL-1-YL)-3-(THIOPHEN-3-YL)PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzodiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrole and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the benzodiazole ring can yield a partially or fully reduced benzodiazole derivative.

Scientific Research Applications

N-[3-(1H-13-BENZODIAZOL-2-YL)PROPYL]-3-(1H-PYRROL-1-YL)-3-(THIOPHEN-3-YL)PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-13-BENZODIAZOL-2-YL)PROPYL]-3-(1H-PYRROL-1-YL)-3-(THIOPHEN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with bacterial enzymes or cancer cell receptors, disrupting their normal function and leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-13-BENZODIAZOL-2-YL)PROPYL]-3-(1H-PYRROL-1-YL)-3-(THIOPHEN-3-YL)PROPANAMIDE is unique due to the combination of benzodiazole, pyrrole, and thiophene moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22N4OS

Molecular Weight

378.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C21H22N4OS/c26-21(14-19(16-9-13-27-15-16)25-11-3-4-12-25)22-10-5-8-20-23-17-6-1-2-7-18(17)24-20/h1-4,6-7,9,11-13,15,19H,5,8,10,14H2,(H,22,26)(H,23,24)

InChI Key

FJLFWYHFWCKREP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)CC(C3=CSC=C3)N4C=CC=C4

Origin of Product

United States

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